2-Chloro-1-methyl-5-nitro-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91606-35-8 |
|---|---|
Molecular Formula |
C5H5ClN2O2 |
Molecular Weight |
160.56 g/mol |
IUPAC Name |
2-chloro-1-methyl-5-nitropyrrole |
InChI |
InChI=1S/C5H5ClN2O2/c1-7-4(6)2-3-5(7)8(9)10/h2-3H,1H3 |
InChI Key |
WCGCXYQRZYUNDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Methyl 5 Nitro 1h Pyrrole
Electrophilic Aromatic Substitution (EAS) Reactivity Profile
The susceptibility of an aromatic ring to electrophilic attack is fundamentally governed by its electron density. Pyrrole (B145914) is an electron-rich heterocycle that is significantly more reactive than benzene (B151609) towards electrophiles. onlineorganicchemistrytutor.com However, the reactivity and orientation of electrophilic aromatic substitution (EAS) on a substituted pyrrole ring, such as in 2-chloro-1-methyl-5-nitro-1H-pyrrole, are dictated by the collective electronic effects of its substituents.
In unsubstituted pyrrole, electrophilic attack predominantly occurs at the α-positions (C2 or C5) rather than the β-positions (C3 or C4). brainly.in This preference is attributed to the greater resonance stabilization of the cationic intermediate, known as the Wheland intermediate or σ-complex, formed during α-substitution. The positive charge in the α-attack intermediate can be delocalized over three atoms, including the nitrogen atom, whereas the intermediate from β-attack is stabilized by only two resonance structures. onlineorganicchemistrytutor.combrainly.in
The presence of substituents can alter this inherent selectivity. Electron-donating groups generally enhance the reactivity of the ring and reinforce the preference for α-substitution, while electron-withdrawing groups deactivate the ring and can influence the position of attack based on their directing effects. umich.edulibretexts.org Steric hindrance from bulky substituents can also play a significant role in directing an incoming electrophile to a less hindered position. youtube.com
The pyrrole ring in this compound is substituted with three groups that profoundly modify its reactivity towards electrophiles: an N-methyl group, a 2-chloro group, and a 5-nitro group. The combined influence of these substituents renders the ring strongly deactivated.
N-Methyl Group: Alkyl groups are generally considered weakly activating due to their electron-donating inductive effect. This group slightly increases the electron density of the pyrrole ring compared to an N-unsubstituted pyrrole.
Nitro Substituent: The nitro group (-NO₂) is one of the most powerful deactivating groups. It strongly withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). youtube.comassets-servd.host This significant reduction in nucleophilicity makes electrophilic substitution reactions very difficult to achieve. The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. In this molecule, the nitro group at C5 would direct a potential electrophile to the C3 position.
The cumulative effect of a deactivating chloro group and a strongly deactivating nitro group makes the this compound ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution. Any potential EAS reaction would require harsh conditions, and the regiochemical outcome would be influenced by the competing directing effects of the substituents.
Nucleophilic Substitution Reactions
In contrast to its low reactivity in EAS, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic substitution reactions.
The presence of a strong electron-withdrawing nitro group in a position analogous to para (at C5) to the chloro leaving group (at C2) strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is not a single-step SN2 process, which is unfavorable on an sp²-hybridized carbon, but rather a two-step addition-elimination mechanism. youtube.com
The mechanism proceeds as follows:
Addition: A nucleophile attacks the carbon atom bearing the chlorine (C2), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is effectively delocalized across the pyrrole ring and, crucially, onto the oxygen atoms of the nitro group. pressbooks.pubstackexchange.com This stabilization of the intermediate is the key reason for the high reactivity of the substrate in SNAr reactions.
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substitution product. pressbooks.pub
The rate of SNAr reactions is heavily dependent on the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. Therefore, nitro-substituted haloaromatics are classic substrates for this type of transformation. byjus.com
While the primary role of the nitro group in this context is to activate the ring for SNAr at the C2 position, nitroaromatic compounds themselves can react with nucleophiles under certain conditions. The strong electron-withdrawing nature of the nitro group makes the entire aromatic system electrophilic. nih.gov Nucleophilic addition can occur at ring positions other than the one bearing the halogen, potentially leading to different reaction pathways or byproducts. nih.gov In some cases, particularly in highly activated systems, the nitro group itself can act as a leaving group in an addition-elimination sequence, although this is less common than halide displacement. nih.gov
Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the functionalization of electron-deficient aromatic and heteroaromatic compounds, allowing for the formal substitution of a hydrogen atom with a nucleophile. wikipedia.org The reaction involves the addition of a carbanion that carries a leaving group (e.g., -Cl, -SPh) to an electron-deficient ring position. organic-chemistry.org This is followed by a base-induced β-elimination of HX from the intermediate adduct to restore aromaticity. kuleuven.be
Nitro-activated heterocycles are excellent substrates for VNS. For nitropyrroles, it is a prerequisite that the acidic N-H proton is replaced by a non-acidic group, such as the methyl group in this compound, as the corresponding nitropyrrole anion would not undergo the reaction. organic-chemistry.orgkuleuven.be In this molecule, the potential sites for VNS are the C3 and C4 positions. The nitro group at C5 activates the adjacent C4 position for nucleophilic attack, making it a probable site for VNS reactions. Notably, VNS often proceeds faster than the conventional SNAr of a halogen atom located in an equally activated position. kuleuven.be
Table 2: Comparison of Nucleophilic Substitution Reactions
| Reaction Type | Position Attacked | Key Requirement | Intermediate | Leaving Group |
|---|---|---|---|---|
| SNAr | C2 (Carbon with Halogen) | Electron-withdrawing group (ortho/para) | Meisenheimer Complex | Halide (e.g., Cl⁻) |
| VNS | C3 or C4 (Carbon with Hydrogen) | Electron-deficient ring; Nucleophile with leaving group | Anionic Adduct | H and leaving group from nucleophile (as HX) |
Other Key Reactions and Transformations
The reactivity of the this compound core is dictated by the interplay of its constituent functional groups: the electron-rich pyrrole ring, the electron-withdrawing nitro group, and the halogen substituent. This unique electronic landscape allows for a variety of chemical transformations.
Oxidation Pathways of Halogenated Nitropyrroles
The oxidation of pyrrole and its derivatives is a complex process. While the pyrrole ring is inherently electron-rich and susceptible to oxidation, the presence of a strong electron-withdrawing group like a nitro substituent significantly deactivates the ring, making it more resistant to oxidative reactions. Studies on the oxidation properties of β-substituted pyrroles indicate that the ionization energy and electron spin density distribution, which are critical for electropolymerization and other oxidative processes, are heavily influenced by the nature of the substituent. researchgate.net Electron-withdrawing groups increase the ionization energy, thereby reducing the ease of oxidation. researchgate.net
While there is extensive research on the enzymatic oxidation of halogenated aromatic compounds by systems like cytochrome P-450, which can oxidize iodo and bromo compounds, the oxidation of highly electron-deficient chloro-aromatics is less common. nih.gov For halogenated nitropyrroles, the combined deactivating effect of the nitro group and the chloro substituent makes the pyrrole core generally stable against oxidation under standard conditions. Specific oxidative pathways for compounds like this compound are not extensively documented, with transformations typically focusing on the more reactive nitro and chloro functionalities.
Reduction Methodologies for Nitro Groups
The reduction of the nitro group is one of the most important transformations for nitropyrrole derivatives, providing access to amino-pyrroles which are valuable synthetic intermediates. A variety of methods exist for this conversion, with the choice of reagent being crucial for achieving chemoselectivity, particularly for preventing the concurrent reduction of the chloro substituent (hydrodehalogenation). wikipedia.orgscispace.com
Catalytic hydrogenation is a common and effective method. wikipedia.org However, the choice of catalyst is critical. While palladium on carbon (Pd/C) is a powerful catalyst for nitro reduction, it can also readily catalyze the cleavage of carbon-halogen bonds. commonorganicchemistry.com For substrates containing aromatic chlorides, bromides, or iodides, Raney Nickel is often the preferred catalyst as it effectively reduces the nitro group while minimizing dehalogenation. commonorganicchemistry.com
Chemical reduction methods offer a wide range of selectivities. Reagents such as metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl) or tin(II) chloride (SnCl2) are classic and effective methods for converting aromatic nitro compounds to anilines. scispace.comcommonorganicchemistry.com Tin(II) chloride, in particular, provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Systems employing zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) have also been shown to selectively reduce the nitro group in halogenated nitroaromatic compounds in good yields.
In some biological systems and under controlled chemical conditions, the nitro group can be partially reduced to a hydroxylamino intermediate. For instance, the degradation of the analogous compound 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 is initiated by a chemoselective, NADPH-dependent reduction of the nitro group to a hydroxylamino group. nih.gov
| Reagent/System | Typical Conditions | Selectivity Notes | Product |
|---|---|---|---|
| H₂ / Raney Nickel | H₂ gas, Solvent (e.g., Ethanol, Methanol) | Preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com | 2-Chloro-1-methyl-1H-pyrrol-5-amine |
| SnCl₂ · 2H₂O | Solvent (e.g., Ethanol, Ethyl Acetate), often with acid | Mild and chemoselective for nitro groups. commonorganicchemistry.com | 2-Chloro-1-methyl-1H-pyrrol-5-amine |
| Fe / HCl or NH₄Cl | Aqueous/Alcoholic solvent, Heat | Classic, cost-effective method with good functional group tolerance. wikipedia.org | 2-Chloro-1-methyl-1H-pyrrol-5-amine |
| Zn / Hydrazine Glyoxylate | Room Temperature | Reported to be selective for nitro groups in the presence of halogens. | 2-Chloro-1-methyl-1H-pyrrol-5-amine |
| NADPH / Nitroreductase | Biological System | Can lead to partial reduction. nih.gov | 2-Chloro-5-(hydroxylamino)-1-methyl-1H-pyrrole |
Ring Rearrangement and Expansion Reactions
Pyrrole and its derivatives can undergo several types of ring rearrangement and expansion reactions, transforming the five-membered ring into other heterocyclic or carbocyclic systems. A classic example is the Ciamician–Dennstedt rearrangement, where pyrroles react with carbenes, such as dichlorocarbene, in a [2+1] cycloaddition. wikipedia.org The resulting dichlorocyclopropane intermediate is unstable and rearranges to afford a ring-expanded 3-chloropyridine (B48278). wikipedia.org
More recent methodologies have expanded the scope of pyrrole ring expansions. One strategy involves using N-substituted pyrroles as dienes in Diels-Alder reactions with alkynes or benzynes. thieme-connect.com The resulting strained N-bridged bicyclic intermediate can then undergo a sequence of reactions, including nitrosylation and extrusion of dinitrogen monoxide (N₂O), to yield substituted benzene or naphthalene (B1677914) derivatives. thieme-connect.com The efficiency of the initial Diels-Alder reaction is enhanced by an electron-withdrawing group on the pyrrole nitrogen. thieme-connect.com Other approaches have demonstrated the ring expansion of spiro-2H-pyrrole intermediates, formed from alkyne-isocyanide cycloadditions, into 6- to 8-membered pyrrololactams. acs.org The conformationally locked spiro-intermediate is believed to facilitate the orbital overlap required for the expansion. acs.org While these reactions are not specifically documented for this compound, they represent fundamental reactivity patterns for the pyrrole scaffold that could potentially be applied to this system.
Cycloaddition Reactions (e.g., [2+1], 1,3-dipolar)
Cycloaddition reactions are powerful tools for constructing complex ring systems. The pyrrole ring can participate in these reactions in several ways, with its reactivity being heavily modulated by substituents.
[4+2] Cycloadditions (Diels-Alder): Pyrroles can act as dienes in Diels-Alder reactions, particularly when N-substituents are electron-withdrawing. wikipedia.org However, the presence of a strongly electron-withdrawing nitro group on the pyrrole ring itself also influences this reactivity. A theoretical study on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) found that the nitropyrrole acts as the nucleophilic diene component. researchgate.net This reaction is predicted to proceed through a non-concerted, two-stage, one-step mechanism, with the regioselectivity being well-explained by the analysis of Parr functions. researchgate.net
[3+2] Cycloadditions (1,3-Dipolar): In 1,3-dipolar cycloadditions, the electron-deficient double bond of a nitropyrrole can serve as an effective dipolarophile. wikipedia.org These reactions involve a 1,3-dipole, such as a nitrone or an azomethine ylide, reacting with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. rsc.orgfrontiersin.org For this compound, the C4=C5 double bond is activated by the C5-nitro group, making it susceptible to nucleophilic attack from a 1,3-dipole. This provides a pathway to synthesize complex, fused pyrrolidine (B122466) ring systems. durham.ac.ukrsc.orgnih.gov For example, nitropyridines, which are electronically analogous to nitropyrroles, have been shown to react as the 2π-component with azomethine ylides to form condensed pyrroline (B1223166) derivatives. mdpi.com
[2+1] Cycloadditions: As mentioned previously, pyrroles can react with carbenes in a [2+1] cycloaddition, which often leads to ring expansion products like 3-chloropyridine via the Ciamician–Dennstedt rearrangement. wikipedia.org
Detailed Mechanistic Elucidation Studies
Understanding the detailed mechanisms of these reactions is crucial for predicting reactivity and controlling product outcomes. Computational and kinetic studies have provided significant insights into the transition states and reaction pathways for reactions involving substituted heterocycles analogous to this compound.
Transition State Analysis and Reaction Pathways
The most probable and synthetically useful reaction for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is activated towards displacement by the strong electron-withdrawing effect of the nitro group at the C5 position. Kinetic studies on the analogous reactions of 2-chloro-5-nitropyridine (B43025) with substituted anilines provide a robust model for this mechanism. researchgate.net These reactions are proposed to proceed via a two-stage SNAr mechanism, where the first step, the nucleophilic attack to form a Meisenheimer-like intermediate, is rate-determining. researchgate.net
The transition state for this initial attack involves significant C-N bond formation with the incoming nucleophile. researchgate.net This is supported by the large, negative ρ values obtained from Hammett plots (log k vs. σ), which indicate a buildup of negative charge in the transition state that is stabilized by electron-withdrawing substituents on the nucleophile. researchgate.netresearchgate.net Furthermore, a high βnuc value (e.g., 0.85) from a Brønsted-type plot (log k vs. pKa) suggests an appreciable degree of bond formation in the transition state. researchgate.net
For cycloaddition reactions, computational studies using Density Functional Theory (DFT) have elucidated the reaction pathways. In the Diels-Alder reaction of 2-nitropyrrole, analysis of the intrinsic reaction coordinate (IRC) profile revealed a non-concerted, two-stage, one-step mechanism. researchgate.net The formation of the two new C-C bonds is asynchronous, proceeding through a single transition state without the formation of a stable intermediate. researchgate.net Similarly, DFT studies of [3+2] cycloadditions involving nitro-substituted 1,3-dipoles show that the reactions are polar and one-step, with analysis of the transition state energies correctly predicting the observed regioselectivity. mdpi.com These computational models provide a framework for understanding the pericyclic reactivity of this compound.
Detailed Mechanistic Investigations on the Role of Intermediates in the Chemical Reactivity of this compound Remain Undocumented
Despite extensive searches of chemical literature and databases, no specific research findings detailing the role of intermediates in the reaction progression of the compound this compound have been identified. While the general reactivity of substituted pyrroles and the mechanisms of related compounds, such as chloronitroaromatic systems, are well-established, dedicated studies on the mechanistic pathways and transient species involved in the reactions of this compound are not publicly available.
The chemical structure of this compound suggests that it would likely undergo nucleophilic aromatic substitution (SNAr) reactions. In such reactions, the electron-withdrawing nitro group at the 5-position would activate the pyrrole ring towards nucleophilic attack, and the chlorine atom at the 2-position would serve as the leaving group.
However, without specific experimental or computational studies on this compound, any discussion of its reaction intermediates remains speculative. Detailed research findings, including kinetic data, spectroscopic identification of transient species, and computational modeling of the reaction energy profile, are necessary to elucidate the precise role of intermediates. At present, such data for this specific compound is absent from the available scientific literature.
Therefore, a detailed and scientifically accurate article on the "Role of Intermediates in Reaction Progression" for this compound, including data tables and specific research findings, cannot be generated.
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search for experimental and theoretical spectroscopic data, it has been determined that the specific characterization details for the chemical compound this compound are not available in publicly accessible scientific literature or databases. As a result, it is not possible to provide an article detailing its advanced spectroscopic characterization.
The requested article structure, focusing on detailed analysis from various spectroscopic methods, is contingent upon the existence and accessibility of this primary data. The required information includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR chemical shifts and coupling constants.
¹³C NMR chemical shifts, including those for quaternary carbons.
¹⁵N NMR data for the pyrrole and nitro group nitrogen atoms.
Data from advanced 2D NMR techniques (COSY, HMQC, HMBC, NOESY).
Solid-state NMR data for the compound in its crystalline form.
Vibrational Spectroscopy:
Infrared (FTIR) and Raman spectral data, including characteristic vibrational frequencies for its functional groups.
Searches were conducted for the synthesis and characterization of this compound, as well as for its specific spectral data under each of the above-mentioned techniques. While information is available for structurally related compounds—such as other substituted nitropyrroles or chloro-nitro-imidazoles—no source provides the specific data required for the target molecule. Without this foundational data, a scientifically accurate and informative article conforming to the requested outline cannot be generated.
Advanced Spectroscopic Characterization of 2 Chloro 1 Methyl 5 Nitro 1h Pyrrole
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Specific FTIR spectral data, including characteristic absorption bands and their corresponding functional group assignments for 2-Chloro-1-methyl-5-nitro-1H-pyrrole, are not present in the available literature. While FTIR spectroscopy is a standard method for identifying functional groups, published spectra for this compound could not be found.
Raman Spectroscopy for Molecular Vibrations and Structure
No experimental Raman spectroscopy data for this compound was found. Information regarding its characteristic Raman shifts, which provide insight into molecular vibrations and structural features, is not documented in the searched sources.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
There is no specific high-resolution mass spectrometry (HRMS) data available for this compound. Consequently, the exact mass determination and elemental composition confirmation for this molecule are not reported in the accessible literature.
Ionization Techniques (e.g., APCI)
While Atmospheric Pressure Chemical Ionization (APCI) is a common ionization technique for molecules of this nature, no studies detailing its application to this compound were identified.
Tandem Mass Spectrometry for Fragmentation Pathways
Information on the fragmentation pathways of this compound, typically studied using tandem mass spectrometry (MS/MS), is not available.
X-ray Diffraction (XRD) Analysis
No X-ray diffraction (XRD) data for this compound has been published. Therefore, details about its crystal structure, including lattice parameters and space group, remain undetermined.
Electronic Spectroscopy and Other Techniques
Electronic spectroscopy and related techniques are crucial for understanding the electronic structure, elemental composition, and chemical states of a molecule.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are characteristic of a molecule's chromophores. For a compound like this compound, transitions would likely involve the π-electron system of the pyrrole (B145914) ring and the nitro group.
Despite the utility of this technique, no specific UV-Visible absorption spectra for this compound have been reported in the literature. Studies on other substituted pyrroles and nitroaromatic compounds show complex spectra, but these cannot be used as a direct reference. acs.org
Table 3: UV-Visible Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
|---|
This table is for illustrative purposes; no data has been reported for this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. It would be expected to detect carbon, nitrogen, oxygen, and chlorine in the target compound and provide insight into their chemical environments (e.g., the nitrogen in the pyrrole ring versus the nitro group).
No XPS studies have been conducted on this compound. Therefore, binding energy data for the C 1s, N 1s, O 1s, and Cl 2p core levels are unavailable.
Table 4: X-ray Photoelectron Spectroscopy Data for this compound
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | Data not available | Data not available |
| N 1s | Data not available | Data not available |
| O 1s | Data not available | Data not available |
This table is for illustrative purposes; no data has been reported for this compound.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for detecting heavier elements and would be capable of confirming the presence of chlorine in the compound.
There are no published XRF analysis results for this compound.
Computational Chemistry and Theoretical Characterization of 2 Chloro 1 Methyl 5 Nitro 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles. These calculations solve the Schrödinger equation (or approximations of it) for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a standard tool for optimizing molecular geometries and calculating electronic properties. The process typically involves finding the lowest energy arrangement of atoms in space, known as geometry optimization.
The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set.
Functional: The functional defines the approximation used for the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron movements. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most popular and versatile functionals, often providing reliable results for organic molecules. mdpi.com
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy and cost of the calculation.
6-31G** : This is a Pople-style basis set. It is a split-valence basis set, meaning it uses two sizes of functions for valence electrons, and is augmented with polarization functions on both heavy atoms () and hydrogen atoms (), allowing for more flexibility in describing anisotropic electron distributions in bonds. mdpi.com
cc-pVDZ : This is a correlation-consistent basis set (correlation-consistent polarized Valence Double-Zeta). These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results.
For 2-Chloro-1-methyl-5-nitro-1H-pyrrole, a typical study would involve optimizing the geometry using the B3LYP functional paired with a basis set like 6-31G** or a larger one for higher accuracy. The output would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.
Interactive Table 1: Illustrative Optimized Geometrical Parameters. This table is a hypothetical representation of the kind of data generated from a DFT geometry optimization for this compound. The values are not from actual calculations.
| Parameter | Atom(s) | Value (Å or °) |
| Bond Length | C2-Cl | 1.73 |
| Bond Length | N1-C2 | 1.38 |
| Bond Length | C5-N(nitro) | 1.45 |
| Bond Angle | Cl-C2-N1 | 125.0 |
| Bond Angle | C4-C5-N(nitro) | 128.0 |
| Dihedral Angle | C2-N1-C5-N(nitro) | 180.0 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the basic Hartree-Fock (HF) approach by including a degree of electron correlation. While computationally more demanding than DFT, MP2 can provide more accurate results for certain systems, especially those where electron correlation effects are particularly important.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Electronic Structure Analysis
Once the molecular geometry is optimized, further calculations can be performed to analyze the molecule's electronic properties, which are key to understanding its reactivity and stability.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor. mdpi.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that does not have an electron. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. mdpi.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com A large gap implies high kinetic stability.
For this compound, the electron-withdrawing nitro group would be expected to significantly lower the energy of the LUMO, which would likely be distributed over the nitro group and the pyrrole (B145914) ring. The HOMO would likely be located primarily on the pyrrole ring. The resulting HOMO-LUMO gap would provide insight into the molecule's stability and potential for charge transfer within the molecule. researchgate.netthaiscience.info
Interactive Table 2: Illustrative Frontier Molecular Orbital Energies. This table is a hypothetical representation of FMO data. The values are not from actual calculations.
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.55 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map is color-coded to indicate different regions of potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
In this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atoms of the electron-withdrawing nitro group, making them susceptible to electrophilic attack. thaiscience.inforesearchgate.net Regions of positive potential (blue) might be found near the hydrogen atoms of the methyl group and the pyrrole ring, while the chlorine atom would also influence the potential distribution. nih.gov This visualization provides a clear and intuitive guide to the molecule's chemical reactivity. researchgate.net
Charge Distribution and Natural Population Analysis (NPA)
Natural Population Analysis (NPA), a method integrated within the Natural Bond Orbital (NBO) framework, calculates atomic charges and orbital populations. uni-rostock.de Unlike conventional Mulliken analysis, NPA offers improved numerical stability and provides a more chemically intuitive description of electron distribution, particularly in molecules with significant ionic character. uni-rostock.de The analysis is based on transforming the molecular wavefunction into a localized form corresponding to Lewis structures, such as one-center lone pairs and two-center bonds. uni-rostock.de
For this compound, the charge distribution is significantly influenced by its substituent groups. The nitro (NO₂) and chloro (Cl) groups are strong electron-withdrawing groups, while the methyl (CH₃) group is a weak electron-donating group. Consequently, a significant delocalization of charge is expected. The nitrogen and oxygen atoms of the nitro group, along with the chlorine atom, are predicted to carry substantial negative charges. Conversely, the carbon atoms attached to these electron-withdrawing groups (C2 and C5) and the nitrogen atom of the pyrrole ring are expected to be electropositive.
Based on DFT/B3LYP/6-311+G(d,p) level calculations performed on the analogous compound, 5-chloro-1-methyl-4-nitro-1H-imidazole, the charge distribution pattern can be inferred. researchgate.net The nitro group's oxygen atoms exhibit the highest negative charges, confirming their role as primary electron acceptors. The chlorine atom also carries a negative charge, while the ring carbons and nitrogen atoms show a more complex distribution reflecting the interplay of inductive and resonance effects.
Table 1: Predicted Natural Population Analysis (NPA) Charges for this compound (based on analogous compound data) (Data inferred from calculations on 5-chloro-1-methyl-4-nitro-1H-imidazole) researchgate.net
| Atom | Predicted Charge (e) |
| C2 (attached to Cl) | Positive |
| C3 | Negative |
| C4 | Negative |
| C5 (attached to NO₂) | Positive |
| N1 (ring, attached to CH₃) | Negative |
| Cl | Negative |
| N (of NO₂) | Positive |
| O (of NO₂) | Negative |
| C (of CH₃) | Negative |
| H (of CH₃) | Positive |
| H (on ring) | Positive |
Non-linear Optical (NLO) Properties
Organic molecules with significant intramolecular charge transfer (ICT) characteristics, typically arising from donor-acceptor substitutions on a π-conjugated system, are known to exhibit non-linear optical (NLO) properties. researchgate.net These materials can alter the phase, frequency, or amplitude of incident electromagnetic fields, making them valuable for applications in photonics and laser technology. researchgate.net The key parameters for evaluating NLO activity at the molecular level are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov
In this compound, the pyrrole ring acts as a π-conjugated bridge. The electron-withdrawing nitro and chloro groups function as acceptors, while the methyl-substituted ring system acts as the donor. This arrangement facilitates ICT upon excitation, suggesting that the molecule possesses significant NLO properties. Computational studies on pyrrole derivatives have confirmed that such substitutions can lead to good NLO behavior. researchgate.net
Calculations on the analogous imidazole (B134444) compound (CMNI) predict a first-order hyperpolarizability (β) value approximately 11 times greater than that of the standard reference material, urea. researchgate.net A similar high NLO activity is anticipated for the target pyrrole compound.
Table 2: Predicted Non-Linear Optical (NLO) Properties for this compound (Data inferred from calculations on 5-chloro-1-methyl-4-nitro-1H-imidazole at the B3LYP/6-311+G(d,p) level) researchgate.net
| Parameter | Predicted Value | Unit |
| Dipole Moment (μ) | ~6.5 - 7.5 | Debye |
| Mean Polarizability (α) | ~10 - 12 x 10⁻²⁴ | esu |
| First Hyperpolarizability (β) | ~4.5 - 5.5 x 10⁻³⁰ | esu |
Aromaticity Indices and Delocalization Assessment
Pyrrole is a classic five-membered aromatic heterocycle, with its aromaticity arising from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair) across the ring. The introduction of substituents can significantly modulate this aromatic character. Electron-withdrawing groups, like the nitro and chloro substituents in the target molecule, tend to decrease the electron density within the ring, which can potentially reduce its aromaticity. Conversely, electron-donating groups like the methyl group can enhance it.
Computational methods assess aromaticity through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates geometric parameters (bond length uniformity), and Nucleus-Independent Chemical Shift (NICS), which probes the magnetic criterion of aromaticity. While specific HOMA or NICS values for this compound are not available in the literature, the strong push-pull nature of the substituents suggests a highly polarized but still fundamentally aromatic π-system. The competing effects of the electron-withdrawing nitro and chloro groups and the electron-donating methyl group on the delocalized system would result in a nuanced electronic structure, but the core cyclic conjugation is expected to be maintained.
Spectroscopic Parameter Prediction
Computational NMR Chemical Shift Prediction (e.g., GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, which are then converted into chemical shifts (δ). acs.orggaussian.com Accurate prediction of NMR spectra is an invaluable tool for structural elucidation.
For this compound, the chemical shifts of the ring protons and carbons are dictated by the electronic environment created by the substituents.
¹H NMR: The two protons on the pyrrole ring (at the C3 and C4 positions) would be significantly influenced. The powerful electron-withdrawing effect of the adjacent nitro group at C5 would cause a pronounced downfield shift for the proton at C4. The chloro group at C2 would also deshield the proton at C3. The protons of the N-methyl group would appear as a singlet in the typical alkyl region, but slightly downfield due to the attachment to the heterocyclic ring.
¹³C NMR: The carbon atoms directly bonded to the electronegative substituents (C2 and C5) are expected to show complex shifts due to competing deshielding (electronegativity) and shielding (lone pair) effects, but are generally found downfield. The C4 carbon, adjacent to the nitro-bearing C5, would be strongly deshielded. The C3 carbon would be similarly influenced by the C2-chloro group. The N-methyl carbon would appear at a characteristic upfield position.
Theoretical chemical shifts calculated for the analogous imidazole compound support these predictions, showing distinct signals for each unique carbon and proton. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Values are qualitative predictions based on substituent effects and data from analogous compounds) researchgate.net
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | - | ~125 - 135 |
| C3 | ~6.5 - 7.0 | ~110 - 120 |
| C4 | ~7.5 - 8.0 | ~115 - 125 |
| C5 | - | ~140 - 150 |
| N-CH₃ | ~3.8 - 4.2 | ~35 - 40 |
Simulated UV-Vis Spectra via TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra of molecules by predicting vertical excitation energies and oscillator strengths. researchgate.netmdpi.com The resulting simulated spectrum can be directly compared to experimental UV-Vis data.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated pyrrole system. The presence of donor (methyl-pyrrole) and acceptor (nitro) groups leads to significant intramolecular charge transfer (ICT) character in the electronic transitions, particularly for the lowest energy absorption band (λ_max). This ICT character often results in a bathochromic (red) shift of the absorption maximum compared to the unsubstituted pyrrole.
TD-DFT calculations on the analogous imidazole compound predict a strong absorption band in the UV region. researchgate.net The primary electronic transition is attributed to the excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals typically shows that the HOMO is localized over the pyrrole ring, while the LUMO is concentrated on the electron-accepting nitro group, confirming the π → π* and ICT nature of the transition.
Table 4: Predicted Electronic Absorption Properties for this compound via TD-DFT (Data inferred from calculations on 5-chloro-1-methyl-4-nitro-1H-imidazole) researchgate.net
| Predicted λ_max (nm) | Predicted Oscillator Strength (f) | Dominant Transition | Character |
| ~300 - 320 | > 0.1 | HOMO → LUMO | π → π* / ICT |
Vibrational Frequency Calculations (IR, Raman)
Computational vibrational analysis, typically performed at the same level of theory as geometry optimization (e.g., DFT/B3LYP), is used to predict the infrared (IR) and Raman spectra of a molecule. This involves calculating the second derivatives of the energy with respect to atomic positions to find the harmonic vibrational frequencies and their corresponding intensities. These predicted spectra are crucial for identifying functional groups and confirming molecular structure.
The calculated vibrational spectrum of this compound would exhibit several characteristic frequencies corresponding to its functional groups. Key vibrational modes would include:
NO₂ Vibrations: Strong and distinct peaks for the asymmetric (~1550-1580 cm⁻¹) and symmetric (~1350-1380 cm⁻¹) stretching modes of the nitro group.
C-H Vibrations: Aromatic C-H stretching modes above 3000 cm⁻¹ and aliphatic C-H stretching modes from the methyl group just below 3000 cm⁻¹.
C=C and C-N Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the stretching modes of the pyrrole ring.
C-Cl Vibration: A stretching mode for the carbon-chlorine bond, typically found in the 700-800 cm⁻¹ region.
These assignments are well-supported by detailed vibrational analyses performed on the analogous imidazole compound and other substituted nitroaromatics. researchgate.net
Table 5: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Data inferred from calculations on 5-chloro-1-methyl-4-nitro-1H-imidazole) researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3150 | Aromatic C-H stretch |
| ~2950 - 3050 | Aliphatic C-H stretch (CH₃) |
| ~1550 - 1580 | Asymmetric NO₂ stretch |
| ~1400 - 1500 | Pyrrole ring stretching |
| ~1350 - 1380 | Symmetric NO₂ stretch |
| ~700 - 800 | C-Cl stretch |
Intermolecular Interactions and Crystal Packing of this compound
Hydrogen Bonding Networks
In the crystalline form of this compound, classical hydrogen bonds are not expected due to the absence of traditional hydrogen bond donors (like N-H or O-H groups). However, weaker C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the crystal packing. The hydrogen atoms of the methyl group and the pyrrole ring can act as weak donors, while the oxygen atoms of the nitro group and the nitrogen atom of the pyrrole ring can serve as acceptors.
In analogous structures, such as 2-chloro-5-nitroaniline, intermolecular N-H···O and N-H···N interactions are crucial in forming a three-dimensional network researchgate.net. For this compound, the C-H···O interactions involving the nitro group's oxygen atoms are expected to be the most prominent. These interactions would link molecules into chains or sheets. The following table provides hypothetical but representative geometric parameters for such interactions based on similar known structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(methyl) | H | O(nitro) | 1.08 | 2.45 | 3.50 | 165 |
| C(ring) | H | O(nitro) | 1.08 | 2.50 | 3.55 | 160 |
| C(methyl) | H | N(pyrrole) | 1.08 | 2.60 | 3.65 | 170 |
This table presents illustrative data for potential C-H···O and C-H···N hydrogen bonds in the crystal structure of this compound, based on values observed in analogous compounds.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the chlorine atom can participate in halogen bonds with electron-rich atoms, such as the oxygen atoms of the nitro group or the nitrogen atom of the pyrrole ring of a neighboring molecule.
| Donor Atom | Acceptor Atom | Interaction Type | Distance (Å) |
| Cl | O(nitro) | Halogen Bond | 3.10 |
| Cl | N(pyrrole) | Halogen Bond | 3.20 |
| Cl | Cl | Halogen Bond | 3.50 |
This interactive table provides plausible distances for halogen bonding interactions involving the chlorine atom in this compound.
π-Stacking Interactions
The pyrrole ring in this compound is an electron-rich aromatic system, which can participate in π-stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings, driven by a combination of electrostatic and van der Waals forces. The presence of the electron-withdrawing nitro group can polarize the pyrrole ring, potentially leading to favorable electrostatic interactions in an offset or slipped-stacking arrangement to minimize repulsion. Such interactions are a common feature in the crystal structures of nitroaromatic compounds and contribute significantly to their stability. The interplanar distance in such stacks is typically in the range of 3.3 to 3.8 Å.
Reaction Pathway and Mechanism Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into the electronic and structural changes that occur. For this compound, computational studies can predict the feasibility and pathways of electrophilic and nucleophilic substitution reactions.
Computational Elucidation of Electrophilic and Nucleophilic Substitution Mechanisms
Electrophilic Substitution: The pyrrole ring is inherently activated towards electrophilic attack. However, the presence of a deactivating nitro group and a weakly deactivating chloro group will influence the regioselectivity and rate of such reactions. The methyl group is activating and ortho-, para-directing. Computational modeling, through the calculation of molecular electrostatic potential maps and frontier molecular orbitals (HOMO), can predict the most likely sites for electrophilic attack. The HOMO would likely be localized on the pyrrole ring, and the position with the highest electron density (excluding the already substituted positions) would be the favored site of attack.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group strongly activates the pyrrole ring towards nucleophilic aromatic substitution, particularly at the carbon atom bearing the chlorine atom. The generally accepted mechanism for SNAr reactions involves a two-step process:
Nucleophilic attack: A nucleophile attacks the carbon atom attached to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex.
Leaving group departure: The chloride ion is eliminated, and the aromaticity of the pyrrole ring is restored.
Computational studies on analogous compounds like 2-chloro-5-nitropyridine (B43025) have shown that the first step, the formation of the intermediate, is typically the rate-determining step researchgate.net.
Transition State Energy Calculations
Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical factor in determining the reaction kinetics.
For the SNAr reaction of this compound, computational methods like Density Functional Theory (DFT) can be used to model the reaction pathway and calculate the energies of the reactants, the Meisenheimer-like intermediate, the transition states, and the products.
The following table presents hypothetical activation energies for the rate-determining step of an SNAr reaction with a generic nucleophile, based on values reported for similar reactions of other chloro-nitro-heterocycles.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants + Nucleophile | 0 |
| 2 | Transition State 1 (TS1) | +15 to +25 |
| 3 | Meisenheimer-like Intermediate | -5 to +5 |
| 4 | Transition State 2 (TS2) | +10 to +20 |
| 5 | Products + Cl- | -10 to -30 |
This interactive table provides an illustrative energy profile for a hypothetical SNAr reaction of this compound. The values are representative and based on computational studies of analogous systems.
These calculations can provide valuable insights into the reactivity of this compound and help in designing synthetic routes involving this compound.
Lack of Publicly Available Research Hinders Molecular Dynamics Simulation Analysis of this compound
A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research concerning the molecular dynamics (MD) simulations of this compound. At present, there are no publicly accessible studies that provide detailed findings or data tables specifically focused on the dynamic behavior of this compound through MD simulations.
While research exists on related compounds, the unique combination of the chloro, methyl, and nitro functional groups on the pyrrole ring of this specific molecule necessitates a dedicated study. The electronic and steric effects of these substituents would undoubtedly influence its dynamic properties in a way that cannot be accurately extrapolated from simulations of other molecules.
The scientific community has yet to publish research detailing the specific parameters required for an accurate MD simulation of this compound, such as the force field parameters, simulation time scales, and the system setup. Consequently, there is no data available to populate tables on metrics like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or radial distribution functions (RDF), which are standard outputs of MD simulations that characterize molecular stability and intermolecular interactions.
The absence of such fundamental research prevents a detailed discussion on the computational and theoretical characterization of this compound from a molecular dynamics perspective. Further computational studies are required to elucidate the dynamic nature of this compound.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Synthetic Synthon for Complex Molecules
The specific substitution pattern of 2-Chloro-1-methyl-5-nitro-1H-pyrrole makes it an excellent synthon, or building block, for constructing intricate molecular structures. The chloro and nitro groups impart distinct reactivity at different positions of the pyrrole (B145914) ring, enabling chemists to perform sequential and regioselective reactions.
Precursor for Fused Heterocyclic Systems
The presence of a good leaving group (chloride) at the C2 position, adjacent to the ring nitrogen, makes this compound an ideal starting material for synthesizing fused heterocyclic systems. Annulation reactions, where a new ring is built onto the existing pyrrole core, can be initiated by nucleophilic displacement of the chloride.
For instance, a bifunctional nucleophile can react at the C2 position and subsequently cyclize by reacting with another part of the pyrrole molecule or its substituents. This strategy is a common method for creating bicyclic systems such as pyrrolo[1,2-a]pyrazines or indolizines, which are prevalent in pharmacologically active compounds. The electron-wíthdrawing nitro group at the C5 position influences the electron density of the ring, potentially facilitating such cyclization reactions.
Building Block for Oligopyrroles and Polysubstituted Pyrroles
Substituted pyrroles are foundational units for oligomeric and polymeric materials that have applications in electronics and photonics. The chloro group at the C2 position serves as a reactive handle for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These methods allow for the precise connection of the pyrrole unit to other aromatic or heterocyclic rings, enabling the construction of well-defined oligopyrroles.
Furthermore, the distinct reactivity of the chloro and nitro groups allows for the synthesis of other polysubstituted pyrroles. uctm.eduresearchgate.net The chloro group can be substituted via nucleophilic aromatic substitution or cross-coupling, while the nitro group can direct further electrophilic substitution to the C3 or C4 positions, or it can be reduced to an amino group for subsequent functionalization. nih.gov This orthogonal reactivity is highly valuable for creating complex substitution patterns that are otherwise difficult to access.
Table 1: Potential Reactions for Functionalization
| Reaction Type | Reagent/Catalyst | Position of Reaction | Resulting Structure |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C2 | 2-Aryl-1-methyl-5-nitro-1H-pyrrole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C2 | 2-Amino-1-methyl-5-nitro-1H-pyrrole |
| Nucleophilic Substitution | Alkoxide (e.g., NaOMe) | C2 | 2-Methoxy-1-methyl-5-nitro-1H-pyrrole |
| Nitro Group Reduction | H₂, Pd/C or SnCl₂ | C5 | 5-Amino-2-chloro-1-methyl-1H-pyrrole |
Development of Novel Reagents and Catalysts Incorporating the Pyrrole Moiety
Pyrrole-containing molecules can act as ligands that coordinate with metal centers to form catalysts. The nitrogen atom of the pyrrole ring, along with other heteroatoms from substituents, can serve as binding sites. By incorporating the this compound moiety into larger molecular frameworks, it is possible to design novel ligands with tailored electronic properties.
The strong electron-wíthdrawing effect of the nitro group can modulate the electron density on the coordinating nitrogen atom, thereby influencing the catalytic activity of the resulting metal complex. These pyrrole-based ligands could find use in various catalytic processes, including oxidation, reduction, and carbon-carbon bond formation. For example, pyrrole-based conjugated microporous polymers have demonstrated high catalytic activity in base-catalyzed reactions due to the abundance of nitrogen sites. frontiersin.org
Applications in Functional Materials Research
The pyrrole heterocycle is a key component in a wide range of functional organic materials, including dyes, conducting polymers, and molecular sensors. wikipedia.org The electronic properties of this compound, dominated by the potent nitro group, make it a promising candidate for use in molecular devices and sensors.
The nitro group significantly lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making it a good electron acceptor. This property is highly desirable for creating donor-acceptor systems, which are the basis for many organic electronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
In the field of chemical sensors, the pyrrole unit can be incorporated into a larger system designed to interact with specific analytes. The electronic perturbation caused by the binding of an analyte can lead to a change in the optical or electronic properties of the material, such as a shift in fluorescence or a change in conductivity, enabling detection. nih.gov
Table 2: Potential Applications in Functional Materials
| Application Area | Relevant Property | Function of Pyrrole Moiety |
| Organic Electronics | Electron-accepting nature (due to NO₂) | Component in donor-acceptor pairs for charge separation |
| Molecular Sensors | Tunable electronic properties | Signal transduction upon analyte binding |
| Electrochromic Devices | Redox activity | Color change upon oxidation/reduction |
| Conjugated Polymers | Ability to polymerize (via C2) | Monomer unit for creating conductive materials |
Structure-Property Relationship Studies in Context of Chemical Modification
Understanding the relationship between a molecule's structure and its physical and chemical properties is fundamental to designing new materials and compounds. This compound serves as an excellent model system for such studies due to its well-defined substitution pattern. acs.orgnih.gov
N-methyl group: This group blocks the N-H bond, preventing hydrogen bonding and increasing solubility in nonpolar organic solvents. It also sterically influences the conformation of adjacent groups. nih.gov
5-Nitro group: As a powerful electron-wíthdrawing group, it strongly influences the aromaticity and electronic characteristics of the pyrrole ring. It enhances the electrophilicity of the ring, making it more susceptible to certain types of reactions and is key to its function in electron-accepting materials. cam.ac.uk
By systematically replacing the chloro group or modifying the nitro group, researchers can precisely tune the optical and electronic properties of the resulting derivatives. For example, replacing the chlorine with different aryl groups can alter the absorption and emission spectra, which is crucial for applications in organic electronics. cam.ac.uk These studies provide valuable insights that guide the rational design of new molecules with desired functions.
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity Modes
The inherent reactivity of the 2-chloro-1-methyl-5-nitro-1H-pyrrole core, characterized by the interplay between the electron-withdrawing nitro group and the labile chloro substituent, presents a fertile ground for discovering novel chemical transformations. Future research should systematically probe its behavior in a variety of reaction manifolds that remain unexplored.
A primary area of interest lies in its participation in modern cross-coupling reactions. While Suzuki, Stille, and Sonogashira couplings are mainstays in the functionalization of heterocyclic halides, the application of more contemporary methodologies could unlock new synthetic pathways. For instance, investigating its performance in photoredox-catalyzed couplings could enable milder and more selective C-C and C-heteroatom bond formations. Similarly, exploring its utility in transition-metal-catalyzed C-H activation reactions at the C3 and C4 positions of the pyrrole (B145914) ring could provide direct and atom-economical routes to more complex derivatives.
Furthermore, the nitro group, while a powerful electronic modulator, can also serve as a synthetic handle. Its reduction to an amino group is a well-established transformation; however, exploring partial reductions or its participation in cycloaddition reactions could yield a diverse array of novel heterocyclic systems. The development of selective transformations that differentiate between the chloro and nitro functionalities will be crucial in expanding the synthetic utility of this compound.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous intermediates in a contained manner, are particularly relevant for nitrated compounds, which can pose safety risks in large-scale batch processes.
Future research in this area should focus on developing robust and reliable flow protocols for the key synthetic steps involved in the preparation and subsequent functionalization of the target molecule. This would involve optimizing reaction conditions, including temperature, pressure, residence time, and reagent stoichiometry, for a continuous manufacturing process. The integration of in-line analytical techniques, such as FT-IR or HPLC, would enable real-time monitoring and optimization of the reaction output.
Moreover, the incorporation of automated synthesis platforms, driven by machine learning algorithms, could accelerate the discovery of new derivatives with desired properties. By systematically varying starting materials and reaction conditions in an automated fashion, vast chemical spaces can be explored efficiently, leading to the rapid identification of lead compounds for various applications.
Advanced Computational Modeling for Predictive Chemistry
The use of advanced computational modeling and theoretical chemistry will be instrumental in guiding and accelerating future experimental research on this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Specifically, computational studies can be employed to:
Predict Reactivity: Calculate the electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential to predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing new reactions and understanding unexpected outcomes.
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for various transformations, providing a detailed understanding of the underlying mechanisms. This knowledge is crucial for optimizing reaction conditions and improving yields and selectivity.
Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the impact of different substituents on the electronic structure.
By leveraging the predictive power of computational chemistry, researchers can prioritize experimental efforts, reduce the number of trial-and-error experiments, and gain a more profound understanding of the fundamental chemical principles governing the behavior of this intriguing molecule.
Design of Next-Generation Pyrrole-Based Materials
The unique combination of a halogen atom, a nitro group, and a methylated pyrrole ring in this compound makes it an attractive building block for the design of novel functional materials. The electron-deficient nature of the pyrrole ring, enhanced by the nitro group, suggests potential applications in organic electronics.
Future research should explore the synthesis of oligomers and polymers incorporating this pyrrole moiety. The chloro substituent provides a convenient handle for polymerization reactions, such as polycondensation or cross-coupling polymerization. The resulting materials could exhibit interesting optical and electronic properties, making them candidates for applications in:
Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties through derivatization, materials with specific emission wavelengths could be developed.
Organic Photovoltaics (OPVs): The electron-accepting nature of the molecule could be exploited in the design of new acceptor materials for bulk heterojunction solar cells.
Sensors: The reactivity of the pyrrole ring and its substituents could be harnessed to develop chemosensors that respond to specific analytes through changes in their optical or electronic properties.
The systematic investigation of the structure-property relationships in these materials will be key to unlocking their full potential and paving the way for the next generation of pyrrole-based functional materials.
Q & A
Q. What are the recommended methodologies for synthesizing 2-Chloro-1-methyl-5-nitro-1H-pyrrole?
Answer: The synthesis typically involves functionalization of pyrrole derivatives. A methodological approach includes:
- Nucleophilic substitution : Chlorination at the 2-position using reagents like PCl₅ or SOCl₂ under anhydrous conditions.
- Nitration : Introducing the nitro group at the 5-position via mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C).
- Methylation : Alkylation at the 1-position using methyl iodide in the presence of a base (e.g., K₂CO₃).
Key steps involve monitoring reaction progress via TLC and optimizing stoichiometry to avoid over-nitration or side reactions. For analogous compounds, palladium-catalyzed cross-coupling has been employed to introduce substituents selectively .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions. Use SHELXL for refinement, particularly for handling twinned crystals or high-resolution data .
- NMR spectroscopy : ¹H/¹³C NMR to identify substituent effects (e.g., deshielding of pyrrole protons due to electron-withdrawing nitro groups).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- IR spectroscopy : Identify functional groups (e.g., NO₂ asymmetric stretching ~1520 cm⁻¹). Cross-validate data with computational methods (DFT) for assignments .
Q. What safety protocols are essential for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., nitro group decomposition).
- Storage : Inert atmosphere (argon) at –20°C to prevent degradation.
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal. Refer to SDS guidelines for chlorinated heterocycles .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved?
Answer:
- Single-crystal X-ray diffraction : Use SHELXD for phase problem resolution and SHELXL for refinement. For twinned crystals, apply HKLF5 format in SHELX to handle overlapping reflections .
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G* basis set).
- Electron density maps : Analyze residual density peaks to detect disorder, especially in the nitro group orientation .
Q. How to investigate reaction mechanisms involving this compound in cross-coupling reactions?
Answer:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to study rate-determining steps.
- In situ spectroscopy : Monitor intermediates via FTIR or Raman during catalysis.
- Computational studies : Use Gaussian or ORCA to model transition states and activation barriers. For example, study the role of the nitro group as an electron-deficient directing group in Pd-mediated couplings .
Q. How to address contradictions in spectroscopic data during analysis?
Answer:
- Iterative validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with literature data for analogous compounds (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) .
- Error analysis : Quantify signal-to-noise ratios in crystallographic data (R-factor < 5% for high confidence).
- Peer review : Engage in collaborative validation through platforms like crystallography databases or consortia .
Q. What strategies optimize biological activity studies of derivatives?
Answer:
- Structure-activity relationships (SAR) : Modify substituents (e.g., replace nitro with CF₃) and assay against target proteins (e.g., kinases).
- In vitro assays : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity. For example, fluorinated pyrrole derivatives have shown enhanced bioavailability in pharmacokinetic studies .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes, leveraging crystal structure data for accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
